molecular formula C20H13F3N4O2S B607238 DYRKi CAS No. 1640364-04-0

DYRKi

Katalognummer B607238
CAS-Nummer: 1640364-04-0
Molekulargewicht: 430.4052
InChI-Schlüssel: IINDNGLKYISGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DYRKi is a novel nontoxic and selective DYRK1 inhibitor.

Wissenschaftliche Forschungsanwendungen

1. Role in Neuronal Development and Brain Physiology

DYRK1A, a protein kinase, plays critical roles in neuronal development and adult brain physiology. Its elevated levels are associated with neurodegenerative diseases and neurobiological alterations in Down syndrome, highlighting the importance of understanding its molecular mechanisms and regulatory controls (Becker & Sippl, 2011).

2. Inhibitors as Potential Therapeutics

The development of selective DYRK1A inhibitors, such as INDY and its prodrug form, proINDY, has been explored for their therapeutic potential. These inhibitors have shown effectiveness in reversing aberrant tau-phosphorylation and rescuing neurodevelopmental defects in various models, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's and Down syndrome (Ogawa et al., 2010).

3. Impact on Cell Cycle and Cancer Therapeutics

DYRK1A's role in the regulation of cell cycle progression by affecting tumor suppressors and oncogenes positions it as a potential cancer therapeutic target. Its dual role in neurodevelopment and cancer highlights the importance of developing selective synthetic inhibitors to understand its role in various human diseases (Jarhad et al., 2018).

4. Effects on Neural Cell Proliferation and Differentiation

Overexpression of DYRK1A inhibits neural cell proliferation and promotes premature neuronal differentiation, providing insights into how its dysregulation disrupts normal brain development processes. This effect is mediated by the nuclear export and degradation of cyclin D1 (Yabut et al., 2010).

5. Role as a Gene-specific RNA Polymerase II CTD Kinase

DYRK1A is involved in transcriptional regulation by acting as a CTD kinase for RNA polymerase II, revealing its key role in the transcriptional processes related to translation, RNA processing, and cell cycle (Di Vona et al., 2015).

6. Modulation of Kinase Activity via Autophosphorylation

DYRK1A undergoes autophosphorylation on Serine 520, modulating its kinase activity through 14-3-3 binding. This finding provides insight into the regulation of DYRK1A kinase activity and its biological functions (Álvarez et al., 2007).

7. Exploration of Novel Inhibitor Scaffolds

A variety of novel scaffolds have been reported for DYRK1A inhibition, which could be effective in blocking tau phosphorylation, a key feature of Alzheimer's disease. These findings support the design of new therapeutic drugs (Czarna et al., 2018).

8. Involvement in Steroid Hormone-Induced Transcription

DYRK1A potentiates steroid hormone-induced transcription via interaction with chromatin remodeling factors, suggesting its broad influence on steroid hormone-controlled cellular events, which could be relevant in understanding Down syndrome pathophysiology (Sitz et al., 2004).

9. Dual Role in Cell Growth and Tumorigenesis

DYRK1A exhibits dual roles in tumorigenesis, functioning as both a tumor suppressor and an oncogene depending on the cellular context. This highlights the complexity and potential therapeutic implications of DYRK1A in cancer treatment (Fernández-Martínez et al., 2015).

10. DYRK1A in Neurodevelopmental Disorders

DYRK1A's role in ciliogenesis and brain size regulation is crucial for understanding its function in neurodevelopmental disorders, such as autism and Down syndrome. Its involvement in these key developmental processes underscores its significance in the pathobiology of these disorders (Willsey et al., 2020).

Eigenschaften

CAS-Nummer

1640364-04-0

Produktname

DYRKi

Molekularformel

C20H13F3N4O2S

Molekulargewicht

430.4052

IUPAC-Name

2-(2,3-Dihydro-benzofuran-5-yl)-thiazole-4-carboxylic acid (5-trifluoromethyl-1H-benzoimidazol-2-yl)-amide

InChI

InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28)

InChI-Schlüssel

IINDNGLKYISGRR-UHFFFAOYSA-N

SMILES

O=C(C1=CSC(C2=CC=C(OCC3)C3=C2)=N1)NC4=NC5=CC(C(F)(F)F)=CC=C5N4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DYRKi

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DYRKi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.